molecular formula C17H26N2O2 B248241 3-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)propanamide

3-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)propanamide

Cat. No. B248241
M. Wt: 290.4 g/mol
InChI Key: YBAXGSAADMRPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP, and it belongs to the family of morpholine derivatives. DMPP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of DMPP is not fully understood. However, it has been suggested that DMPP may exert its biological effects through the modulation of various molecular targets, including ion channels, receptors, and enzymes. DMPP has been found to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. DMPP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DMPP has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, DMPP has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMPP has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experimental models. However, DMPP has some limitations for use in lab experiments. It has been found to have low solubility in aqueous solutions, which may limit its use in certain experimental models. Additionally, DMPP has been found to exhibit some toxicity in animal models at high doses.

Future Directions

There are several future directions for research on DMPP. One area of interest is the development of DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of DMPP in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DMPP and to determine its potential for use in clinical settings.
Conclusion:
In conclusion, DMPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DMPP has been synthesized using an efficient and reproducible method and has been extensively studied for its potential therapeutic applications. While DMPP has some limitations for use in lab experiments, it has several advantages, including its versatility and availability. Future research on DMPP may lead to the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of DMPP involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2,5-dimethylphenyl isocyanate in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure DMPP. This synthesis method has been reported in several scientific studies, and it has been found to be efficient and reproducible.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. DMPP has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, DMPP has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)propanamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C17H26N2O2/c1-12-5-6-13(2)16(9-12)18-17(20)7-8-19-10-14(3)21-15(4)11-19/h5-6,9,14-15H,7-8,10-11H2,1-4H3,(H,18,20)

InChI Key

YBAXGSAADMRPKZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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